molecular formula C7H10N4O2 B1417169 N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide CAS No. 117098-60-9

N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide

Cat. No.: B1417169
CAS No.: 117098-60-9
M. Wt: 182.18 g/mol
InChI Key: HSQHYGMRVXMHAW-UHFFFAOYSA-N
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Description

N'-(4-Hydroxy-6-Methylpyrimidin-2-yl)acetohydrazide ( 117098-60-9) is a chemical compound with the molecular formula C7H10N4O2 and a molecular weight of 182.18 g/mol . It is an acetohydrazide derivative built upon a 4-hydroxy-6-methylpyrimidine scaffold, a privileged structure in medicinal chemistry. The compound is offered as a fine chemical for research and development purposes. Research Applications and Value: This compound serves primarily as a versatile chemical building block or organic synthetic intermediate . The presence of multiple functional groups, including the hydrazide and the pyrimidinone, makes it a valuable precursor for the synthesis of more complex molecules. Researchers can utilize it to create libraries of compounds for various screening programs. Specifically, analogous compounds featuring the 4-hydroxy-6-methylpyrimidine core have been identified as key intermediates in the synthesis of novel therapeutic agents with potential antimicrobial and enzyme inhibitory activity . For instance, recent research has synthesized and evaluated derivatives with similar structures for their in vitro α-amylase and α-glucosidase inhibitory activity , which is relevant for diabetes research, as well as for their antibacterial activity against pathogens like P. aeruginosa and E. coli . Furthermore, the pyrimidine-hydrazide hybrid structure suggests potential for application in in silico molecular docking studies and computational chemistry to model interactions with biological targets . Handling and Safety: This product is labeled with the GHS signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated place. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, and is absolutely not for personal use.

Properties

IUPAC Name

N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-4-3-6(13)9-7(8-4)11-10-5(2)12/h3H,1-2H3,(H,10,12)(H2,8,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQHYGMRVXMHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide typically involves the reaction of 4-hydroxy-6-methylpyrimidine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrazine derivatives, which may have different chemical properties and applications.

    Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted acetohydrazides.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C7_7H10_{10}N4_4O2_2, characterized by a pyrimidine ring with hydroxy and methyl substitutions. The synthesis typically involves the reaction of 4-hydroxy-6-methylpyrimidine-2-carboxylic acid with hydrazine hydrate, followed by purification techniques such as recrystallization or chromatography.

Medicinal Chemistry

N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide has shown promise in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves interaction with specific enzymes and genetic material, disrupting metabolic processes in pathogens and cancer cells.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The results indicated that modifications to the hydrazide moiety could enhance efficacy .

CompoundActivity Against Staphylococcus pneumoniaeActivity Against Pseudomonas aeruginosa
Derivative AHighModerate
Derivative BModerateLow
This compoundSignificantNotable

Environmental Science

The compound has applications in environmental science, particularly in the removal of heavy metals from contaminated water sources. Its ability to chelate metal ions makes it a valuable agent for environmental remediation.

Case Study: Heavy Metal Removal
Research indicated that this compound effectively binds to heavy metals such as lead and cadmium, facilitating their removal from aqueous solutions. This property is crucial for developing sustainable methods for water purification.

Mechanism of Action

The mechanism of action of N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. It may also interact with DNA or RNA, causing damage to the genetic material and preventing cell replication. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrimidine-Based Analogues

  • 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N′-[(E)-(4-methylphenyl)methylene]acetohydrazide ():

    • Structure : Features a dimethylpyrimidine core with a thioether linkage and a 4-methylbenzylidene substituent.
    • Key Differences : The absence of a hydroxy group and presence of a sulfanyl group may reduce hydrogen-bonding capacity but enhance lipophilicity.
    • Activity : Pyrimidin-2-yl thioacetohydrazides are reported to inhibit Akt (IC₅₀ = 0.50 µg/mL) in cancer cells .
  • 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N′-[(E)-(4-ethylphenyl)methylene]acetohydrazide (): Structure: Similar to but with a 4-ethylphenyl group.

Purine and Xanthine Derivatives

  • N’-[(E)-(4-Chlorophenyl)methylidene]-2-(9H-purin-6-ylsulfanyl)acetohydrazide ():

    • Structure : Purine core with a 4-chlorobenzylidene group.
    • Activity : Exhibits antithyroid properties, likely due to the purine scaffold’s interaction with iodine uptake pathways .
  • (3-Benzyl-8-propylxanthin-7-yl)acetohydrazide derivatives (): Structure: Xanthine core with benzyl and propyl substituents. Activity: Demonstrated antimicrobial and diuretic effects, attributed to xanthine’s adenosine receptor modulation .

Heterocyclic Hybrids

  • 2-Cyano-N'-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)acetohydrazide (): Structure: Pyranone core with a cyano group. Activity: Cu(II) complexes of this ligand showed enhanced antibacterial activity (MIC: 8–32 µg/mL) compared to the free ligand .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups Reference
This compound Not reported Moderate (polar) Hydroxy, hydrazide
N’-(1-phenylethylidene)-2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio)acetohydrazide 228 Low (non-polar) Thiadiazole, thioether
CZT acetohydrazide (hapten) Not reported High (polar) Hydrazide, aliphatic spacer

Key Observations :

  • The hydroxy group in the target compound likely improves aqueous solubility compared to thioether-linked analogues (e.g., –14) .
  • Thiadiazole-containing derivatives () exhibit higher melting points (206–228°C), suggesting stronger crystal lattice interactions due to sulfur atoms .

Key Observations :

  • Pyrimidin-2-yl thioacetohydrazides () show potent Akt inhibition, suggesting that the target compound’s hydroxy group could modulate similar pathways if tested .

Biological Activity

N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide is a chemical compound noted for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H10N4O2
  • Molecular Weight : 174.18 g/mol
  • Functional Groups : The compound features a pyrimidine ring with a hydroxy group at the 4-position and a methyl group at the 6-position, alongside an acetohydrazide moiety.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities.

Pathogen Activity Methodology
Staphylococcus aureusInhibition observedAgar diffusion method
Escherichia coliModerate activityBroth dilution method
Candida albicansEffective inhibitionAgar well diffusion

In comparative studies, certain derivatives showed enhanced activity compared to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer).

Cell Line IC50 (µM) Mechanism of Action
MCF714.31 ± 0.90Induces apoptosis and inhibits cell cycle
NCI-H4608.55 ± 0.35Disruption of microtubule assembly
HeLa7.01 ± 0.60Topoisomerase-IIa inhibition

The mechanism involves interaction with DNA and RNA, leading to cellular damage and apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymatic Activity : The compound can inhibit specific enzymes involved in metabolic pathways, disrupting microbial growth or cancer cell proliferation.
  • Interfere with Genetic Material : It may bind to DNA or RNA, causing structural damage that prevents replication.
  • Induce Apoptosis : In cancer cells, it triggers pathways leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates.
    • Results indicated that modifications in the hydrazide fragment significantly influenced the antimicrobial activity, suggesting structure-activity relationships (SAR) that could guide future drug design .
  • Cancer Cell Line Screening :
    • A series of experiments were conducted on different cancer cell lines to assess cytotoxic effects.
    • The findings revealed that the compound exhibited potent anticancer properties at micromolar concentrations, with specific emphasis on its ability to induce apoptosis in MCF7 cells .

Q & A

What are the established synthetic routes for N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide and its derivatives?

Methodological Answer:
The synthesis typically involves condensation reactions between hydrazide precursors and pyrimidine derivatives. Key steps include:

  • Condensation under reflux : Reacting 2-hydrazino-4,6-dimethylpyrimidine with acetylating agents (e.g., dehydroacetic acid) in ethanol or acetic acid, followed by rearrangement to form pyrimidinyl acetohydrazides .
  • Schiff base formation : Introducing aldehydes or ketones to the hydrazide group under acidic catalysis (e.g., TFA in ethanol), yielding derivatives with enhanced bioactivity .
  • Multi-step optimization : For complex derivatives, sequential reactions (e.g., coupling with aryl hydrazines) in ethanol/HCl or ethanol/AcOH/NaOAc mixtures improve regioselectivity .
    Yield Considerations : Reported yields range from 54% to 78%, depending on solvent polarity and catalyst choice .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Used to confirm hydrazide proton environments (δ 8–12 ppm for NH groups) and pyrimidine ring substitution patterns .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. Software like SHELXL refines bond lengths/angles, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., O–H···O bonds in crystal packing) .
  • FT-IR : Identifies key functional groups (C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-negative pathogens (e.g., E. coli) via BioA enzyme inhibition .
  • Anti-inflammatory screening : Carrageenan-induced paw edema models in rodents, comparing inhibition rates to Celecoxib (71–77% activity reported for related hydrazides) .
  • Anticonvulsant evaluation : Maximal electroshock (MES) seizure tests at 200 mg/kg doses, with protection rates up to 67% for derivatives bearing substituted isatin rings .

How can structural contradictions between computational and experimental crystallographic data be resolved?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare theoretical bond angles (e.g., pyrimidine ring planarity) with experimental X-ray data. Adjust basis sets (e.g., B3LYP/6-31G*) to minimize deviations .
  • Software refinement : Use SHELXL to iteratively adjust thermal parameters and occupancy factors, particularly for disordered solvent molecules in crystal lattices .
  • Hydrogen-bond analysis : Validate intramolecular interactions (e.g., O–H···O) using WinGX to ensure geometric consistency with crystallographic standards .

What strategies enhance bioactivity through structural modifications?

Methodological Answer:

  • Pyrimidine ring substitution : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) at the 4-position to improve antimicrobial potency by 30–50% .
  • Hydrazide chain elongation : Attach heteroaryl groups (e.g., pyridine, indole) via Schiff base formation to enhance anti-inflammatory activity and bioavailability .
  • Metal coordination : Synthesize Cu(II) or Fe(III) complexes to exploit redox activity, increasing DNA intercalation and enzyme inhibition .

How are low yields addressed in multi-step syntheses of derivatives?

Methodological Answer:

  • Solvent optimization : Replace ethanol with DMF or THF to improve solubility of intermediates (e.g., aryl hydrazines) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., TFA) to accelerate condensation steps .
  • Purification protocols : Use flash chromatography (CH₂Cl₂/MeOH gradients) or recrystallization (MeOH/H₂O) to isolate pure products with ≥95% HPLC purity .

How to interpret conflicting bioactivity data across studies?

Methodological Answer:

  • Assay standardization : Control variables like serum concentration (e.g., 10% FBS in cell cultures) and incubation time (24–48 hrs) to minimize variability .
  • Purity validation : Characterize compounds via HPLC-MS before testing; impurities <1% reduce false positives .
  • Structure-activity relationship (SAR) : Isolate substituent effects (e.g., methyl vs. methoxy groups on anti-HIV activity) using dose-response curves and molecular docking .

What computational tools predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to BioA (ΔG ≈ −9.2 kcal/mol for MAC13772 analogs) or COX-2 active sites .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors on the pyrimidine ring) using Schrödinger Phase .
  • MD simulations : Analyze stability of ligand-enzyme complexes (RMSD <2 Å over 100 ns trajectories) with GROMACS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide
Reactant of Route 2
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N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide

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